molecular formula C13H13NO3 B1391942 Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate CAS No. 1187163-99-0

Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate

Cat. No. B1391942
M. Wt: 231.25 g/mol
InChI Key: KHKSXBDQDXTIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate” is a complex organic compound that contains a pyridine and a furan ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of “Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate” would be characterized by the presence of a pyridine and a furan ring. The pyridine ring contributes to the molecule’s basicity and ability to participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions of “Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate” would depend on its exact structure and the conditions under which it is reacted. Pyridine compounds can undergo a variety of reactions, including nucleophilic substitutions and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate” would depend on its exact structure. Pyridine is a colorless liquid with an unpleasant smell, and it is miscible with water .

Scientific Research Applications

Ring Formation and Chemical Decomposition

Research indicates that various furoate compounds, including derivatives similar to Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate, are involved in complex chemical reactions such as intramolecular ring formation and thermal decomposition. For instance, methyl 5-[2-(2-azidophenyl) ethyl]-2-furoate undergoes thermal decomposition to form complex molecular structures like methyl pyrrolo [1, 2-a] quinoline-3-carboxylates (Yakushijin, Tsuruta, & Furukawa, 1982).

Glycosidase Inhibitory Activities

Certain furoate derivatives, including Ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate, have been studied for their glycosidase inhibitory activities. This research is significant for developing selective inhibitors for enzymes like alpha-L-fucosidase and beta-galactosidase, which have implications in various biological processes and diseases (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Application in Organic Synthesis

Furoate esters are instrumental in organic synthesis. For example, methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are used for palladium-catalysed direct arylation of heteroaromatics. These processes are crucial for synthesizing biheteroaryls, a class of compounds with various applications in pharmaceuticals and materials science (Fu, Zhao, Bruneau, & Doucet, 2012).

Renewable PET Production

In the context of renewable materials, derivatives of Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate are being explored for producing biobased terephthalic acid precursors. This application is particularly relevant in the synthesis of renewable polyethylene terephthalate (PET), a common plastic material (Pacheco, Labinger, Sessions, & Davis, 2015).

Synthesis of Anti-Juvenile Hormone Activity Compounds

Ethyl 4-(2-aryloxyhexyloxy)benzoates, similar in structure to Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate, have been synthesized and tested for anti-juvenile hormone activity. This research is significant in the development of compounds that can influence the growth and development of insects, with potential applications in pest control (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).

properties

IUPAC Name

ethyl 5-(4-methylpyridin-2-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-5-4-11(17-12)10-8-9(2)6-7-14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKSXBDQDXTIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232989
Record name Ethyl 5-(4-methyl-2-pyridinyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate

CAS RN

1187163-99-0
Record name Ethyl 5-(4-methyl-2-pyridinyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-methyl-2-pyridinyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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